molecular formula C11H10F3N5S B3111648 6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine CAS No. 1845698-48-7

6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine

Cat. No. B3111648
CAS RN: 1845698-48-7
M. Wt: 301.29 g/mol
InChI Key: TWKOJBXTGXHLQG-UHFFFAOYSA-N
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Description

The compound “6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrolidine ring, a pyrimidine ring, a thiourea group, and a trifluoromethyl group .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a five-membered ring with nitrogen, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring is a six-membered ring with two nitrogen atoms, contributing to the molecule’s stability and reactivity .

Scientific Research Applications

Future Directions

The future directions for this compound would depend on its potential applications. Given its complex structure and the presence of several functional groups, it could be of interest in various fields, including medicinal chemistry and drug discovery .

properties

IUPAC Name

[4-(1-methylpyrrol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5S/c1-19-4-2-3-7(19)6-5-8(11(12,13)14)17-10(16-6)18-9(15)20/h2-5H,1H3,(H3,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKOJBXTGXHLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141700
Record name Thiourea, N-[4-(1-methyl-1H-pyrrol-2-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine

CAS RN

1845698-48-7
Record name Thiourea, N-[4-(1-methyl-1H-pyrrol-2-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845698-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiourea, N-[4-(1-methyl-1H-pyrrol-2-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine
Reactant of Route 2
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6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine
Reactant of Route 3
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6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine
Reactant of Route 4
6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine
Reactant of Route 5
6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine
Reactant of Route 6
6-(1-Methylpyrrol-2-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine

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